2-(2-chlorophenyl)propanal

Catalog No.
S6435659
CAS No.
183583-04-2
M.F
C9H9ClO
M. Wt
168.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-chlorophenyl)propanal

CAS Number

183583-04-2

Product Name

2-(2-chlorophenyl)propanal

Molecular Formula

C9H9ClO

Molecular Weight

168.6

2-(2-Chlorophenyl)propanal is an organic compound characterized by the presence of a chlorinated phenyl group attached to a propanal backbone. Its molecular formula is C10H11ClO, and it has a molecular weight of approximately 182.65 g/mol. This compound features an aldehyde functional group, which contributes to its reactivity and potential applications in various

  • Oxidation: The aldehyde group can be oxidized to form 2-(2-chlorophenyl)propanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to form 2-(2-chlorophenyl)propanol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

Common reagents and conditions used in these reactions include:

  • Oxidation: Potassium permanganate, chromium trioxide under acidic or basic conditions.
  • Reduction: Sodium borohydride, lithium aluminum hydride under anhydrous conditions.
  • Substitution: Nucleophiles such as amines or thiols, generally under basic conditions .

The biological activity of 2-(2-Chlorophenyl)propanal has been explored in various studies. It may exhibit antimicrobial properties by inhibiting certain enzymes involved in microbial cell wall synthesis. The specific molecular targets and pathways are still under investigation, but preliminary data suggest potential applications in pharmaceutical sciences, particularly in developing new antimicrobial agents.

The synthesis of 2-(2-Chlorophenyl)propanal can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves reacting 2-chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction forms the acylated product, which can subsequently be converted into the aldehyde.
  • Alternative Synthetic Routes: Other methods may include nucleophilic substitution reactions involving chlorinated precursors and suitable electrophiles or the use of continuous flow reactors for industrial production to enhance yield and purity .

2-(2-Chlorophenyl)propanal has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial agents.
  • Chemical Synthesis: It can be used as an intermediate in synthesizing other organic compounds, including pharmaceuticals and agrochemicals .

Interaction studies indicate that 2-(2-Chlorophenyl)propanal can engage with nucleophiles, leading to significant biochemical interactions. These interactions may contribute to its biological effects, although further detailed studies are necessary to elucidate these mechanisms fully. The compound's ability to participate in nucleophilic aromatic substitution reactions makes it a versatile candidate for further research in medicinal chemistry .

Several compounds share structural similarities with 2-(2-Chlorophenyl)propanal. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(2-Chlorophenyl)pyrrolidineC10H12ClNContains a pyrrolidine ring; different reactivity.
2-(2-Chlorophenyl)propanoic acidC9H9ClO2Carboxylic acid derivative; higher polarity.
2-(4-Chlorophenyl)propanalC10H11ClODifferent chlorination pattern; similar reactivity.
3-(2-Chlorophenyl)propanalC10H11ClODifferent positioning of the chlorophenyl group; unique properties.

These compounds highlight the uniqueness of 2-(2-Chlorophenyl)propanal due to its specific structural arrangement and functional groups that influence its chemical behavior and potential applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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